methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring, a sulfonyl group, and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonyl group and the dihydropyridine moiety. Common reagents used in these reactions include sulfur-containing compounds, aromatic aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(4-methylphenyl)-3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate
- Methyl 4-(4-chlorophenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate
Uniqueness
Methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S2/c1-17-8-10-20(11-9-17)21-16-30-22(24(26)29-2)23(21)31(27,28)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAVIYQGMAYSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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